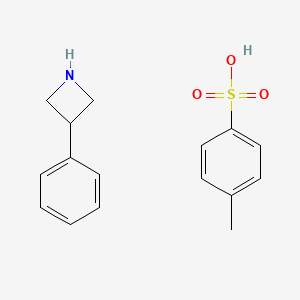
3-Phenyl-azetidine tosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-azetidine tosylate: is a chemical compound with the molecular formula C16H19NO3S . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a phenyl group attached to the azetidine ring and a tosylate group, which is a common sulfonate ester used in organic synthesis. The unique structure of this compound imparts significant reactivity and stability, making it a valuable compound in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-azetidine tosylate typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Phenyl Group: The phenyl group can be introduced through various methods, including Suzuki-Miyaura cross-coupling reactions.
Tosylation: The final step involves the tosylation of the azetidine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 3-Phenyl-azetidine tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The phenyl group and the azetidine ring can undergo oxidation and reduction reactions under suitable conditions.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions, especially in the presence of nucleophiles or under acidic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ring-Opening: Acidic conditions or nucleophiles like water or alcohols can facilitate ring-opening reactions.
Major Products:
- Substitution reactions yield various substituted azetidine derivatives.
- Oxidation and reduction reactions modify the phenyl group or the azetidine ring, leading to different oxidized or reduced products.
- Ring-opening reactions result in linear or branched compounds depending on the nucleophile used .
科学的研究の応用
Chemistry: 3-Phenyl-azetidine tosylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In medicinal chemistry, azetidine derivatives are explored for their potential as bioactive molecules. They are investigated for their roles as enzyme inhibitors, receptor modulators, and potential therapeutic agents .
Industry: The compound is used in the synthesis of polymers and materials with specific properties. Its reactivity and stability make it suitable for creating advanced materials with applications in coatings, adhesives, and more .
作用機序
The mechanism of action of 3-Phenyl-azetidine tosylate involves its interaction with molecular targets through its reactive functional groups. The azetidine ring, due to its ring strain, can undergo nucleophilic attack, leading to ring-opening and subsequent reactions. The phenyl group can participate in π-π interactions and other non-covalent interactions with biological targets. The tosylate group can be displaced by nucleophiles, facilitating the formation of new bonds and functional groups .
類似化合物との比較
Azetidine: A simpler analogue without the phenyl and tosylate groups.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain.
Uniqueness: 3-Phenyl-azetidine tosylate is unique due to its combination of a strained azetidine ring, a phenyl group, and a tosylate group. This combination imparts distinct reactivity and stability, making it a versatile compound in various applications .
特性
IUPAC Name |
4-methylbenzenesulfonic acid;3-phenylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.C7H8O3S/c1-2-4-8(5-3-1)9-6-10-7-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9-10H,6-7H2;2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZVOHYBNQBHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

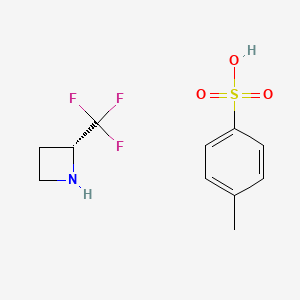
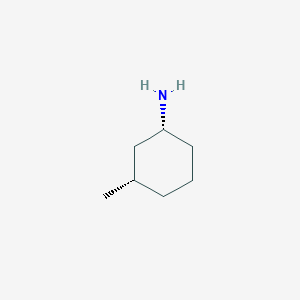


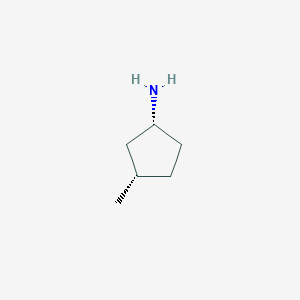



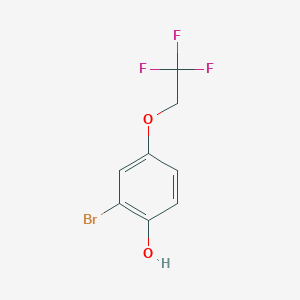


![6-Cbz-2,6-diaza-spiro[3.4]octane tosylate](/img/structure/B8187284.png)

